5-Methyl-1,4-dioxane-2,3-diol

Description

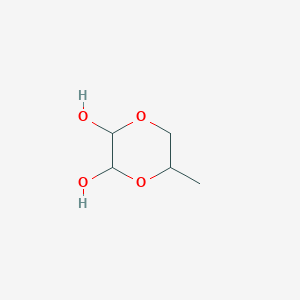

Structure

2D Structure

3D Structure

Properties

CAS No. |

32909-97-0 |

|---|---|

Molecular Formula |

C5H10O4 |

Molecular Weight |

134.13 g/mol |

IUPAC Name |

5-methyl-1,4-dioxane-2,3-diol |

InChI |

InChI=1S/C5H10O4/c1-3-2-8-4(6)5(7)9-3/h3-7H,2H2,1H3 |

InChI Key |

LFJVLQBHHRHLPF-UHFFFAOYSA-N |

Canonical SMILES |

CC1COC(C(O1)O)O |

Origin of Product |

United States |

Synthetic Methodologies for 5 Methyl 1,4 Dioxane 2,3 Diol and Analogues

General Synthetic Strategies for 1,4-Dioxane-2,3-diol Systems

The formation of the 1,4-dioxane-2,3-diol core structure is typically achieved through cyclization reactions that bring together precursor molecules containing the necessary carbon and oxygen atoms. These methods are foundational for producing both the parent ring system and its substituted derivatives.

The synthesis of 1,4-dioxane (B91453) rings often involves the condensation of two molecules, such as the acid-catalyzed dehydration and ring closure of diethylene glycol. nih.gov This general principle can be extended to the synthesis of 1,4-dioxane-2,3-diol systems by reacting a 1,2-diol with a 1,2-dicarbonyl compound (or its equivalent). For the target molecule, 5-Methyl-1,4-dioxane-2,3-diol, this would involve the reaction of propane-1,2-diol with glyoxal.

A related example is the preparation of 2,3-dimethoxy-2,3-dimethyl-1,4-dioxane, which is synthesized from the dicarbonyl compound biacetyl (2,3-butanedione) and ethylene (B1197577) glycol. nih.gov This reaction proceeds under acid catalysis, demonstrating the viability of using dicarbonyl precursors to install functionality at the 2 and 3 positions of the dioxane ring. nih.gov Another established method for creating substituted dioxanes involves the ring closure of a 2-chloro-2'-hydroxydiethyl ether derivative, which is heated with sodium hydroxide. nih.gov

The efficiency and selectivity of dioxane ring formation are highly dependent on the catalyst system employed. A range of catalysts, from simple Brønsted acids to complex metal oxides, have been utilized to optimize these reactions.

Acid Catalysis: Acid catalysts are commonly used to promote the condensation and cyclization reactions that form the dioxane ring. pearson.com Concentrated sulfuric acid is a traditional choice, but other acids such as phosphoric acid, p-toluenesulfonic acid, and strongly acidic ion-exchange resins are also effective alternatives. nih.gov The acid facilitates the reaction by protonating hydroxyl groups, making them better leaving groups (as water) and enabling the subsequent nucleophilic attack that closes the ring. pearson.com Reaction conditions for acid-catalyzed synthesis can vary, with temperatures typically ranging from 130 to 200 °C. nih.gov

Metal and Metal Oxide Catalysts: Solid acid catalysts and metal oxides have been investigated to overcome issues associated with homogeneous acid catalysts, such as corrosion and separation. mdpi.com Zirconium dioxide (ZrO₂) and titanium dioxide (TiO₂) composites have been shown to be effective for synthesizing 1,4-dioxane from oxirane. mdpi.com These catalysts possess both Brønsted and Lewis acid sites on their surface, which work synergistically to facilitate the reaction. mdpi.com Other metal oxides, including copper oxide (CuO), have also been studied for their catalytic activity in reactions involving 1,4-dioxane. rsc.orge3s-conferences.org Lewis acids such as zinc(II) chloride and samarium(III) chloride are also known to be efficient for dioxane formation. thieme-connect.de

| Catalyst Type | Specific Examples | Typical Reaction Conditions | Key Findings/Advantages | Reference |

|---|---|---|---|---|

| Brønsted Acids | Sulfuric acid, p-toluenesulfonic acid | 130–200 °C, partial vacuum to slight pressure | Effective for dehydration and ring closure of glycols. Yields can reach ~90%. | nih.gov |

| Solid Acids | Zeolites, acidic ion-exchange resins | Continuous process, varied temperatures | Offers easier separation and potential for reuse compared to homogeneous acids. | nih.gov |

| Composite Metal Oxides | ZrO₂/TiO₂ | 75 °C, atmospheric pressure | High conversion (100%) and selectivity (86.2%) for dioxane synthesis from oxirane at low temperatures. Shows good stability. | mdpi.com |

| Lewis Acids | Zinc(II) chloride, Samarium(III) chloride | Varies with substrate | Efficient for the formation of 1,3-dioxanes from 1,3-diols and carbonyls. | thieme-connect.de |

Stereoselective Synthesis Approaches for Substituted 1,4-Dioxane-2,3-diols

For substituted dioxanes like this compound, which contains multiple stereocenters, controlling the stereochemistry of the final product is a significant synthetic challenge. Stereoselective approaches are crucial for obtaining specific isomers with desired properties.

Asymmetric induction refers to the preferential formation of one enantiomer or diastereomer over another, driven by a chiral feature in the substrate, catalyst, or reaction environment. wikipedia.org In the context of dioxane synthesis, this can be achieved by using a chiral catalyst or a chiral auxiliary that influences the way the ring closes. For instance, the intramolecular haloetherification of a chiral ene acetal can proceed through a bicyclic oxonium ion intermediate, where the existing chirality of the acetal directs the stereochemical outcome of the newly formed stereocenters. ic.ac.uk This principle of using an existing stereocenter to control the formation of new ones is a cornerstone of asymmetric synthesis and can be applied to the cyclization step in dioxane formation to achieve stereocontrol. ic.ac.uk

Achieving specific stereochemistry at the hydroxylated (C2, C3) and methylated (C5) positions of this compound requires precise control over the synthetic route.

C5 Position: The stereochemistry of the methyl group at the C5 position can be readily established by starting with an enantiomerically pure precursor, such as (R)- or (S)-propane-1,2-diol. This chiral diol, derived from the chiral pool, ensures that the methyl group has a defined orientation from the outset.

C2 and C3 Positions: Controlling the relative and absolute stereochemistry of the two hydroxyl groups at the C2 and C3 positions is more complex. It depends on the stereoselective addition to the dicarbonyl precursor during the cyclization reaction. The synthesis of other complex cyclic molecules, such as pinane-based 2-amino-1,3-diols, demonstrates that stereoselective aminohydroxylation processes can effectively control the stereochemistry of adjacent amino and hydroxyl groups. nih.gov A similar strategy, employing a stereoselective dihydroxylation or a chiral catalyst to guide the cyclization, could be used to control the diol stereochemistry in the dioxane ring. Research on the intramolecular cyclization of α-bromoacyl derivatives of α-hydroxy acids has shown that disubstituted 1,4-dioxane-2,5-diones can be formed stereoselectively as single diastereomers. researchgate.net

Derivatization from Precursors

In some synthetic routes, a stable dioxane derivative is first synthesized and then chemically modified to yield the final target or a more reactive intermediate. This precursor approach can simplify the handling of otherwise unstable compounds. A notable example is the synthesis of 2,3-dimethoxy-2,3-dimethyl-1,4-dioxane from biacetyl. nih.gov This compound serves as a stable, isolable precursor to the highly reactive 2,3-dimethylene-1,4-dioxane. The di-methylene derivative can be generated in situ from the precursor and immediately trapped in a [4+2] cycloaddition reaction with various dienophiles, leading to complex cyclohexene derivatives. nih.gov This strategy highlights how a stable dioxane can be a platform for further chemical transformations. Another approach involves synthesizing functionalized 1,4-dioxanes by first opening an epoxide ring with a diol salt, followed by cyclization of the resulting intermediate. enamine.net

Strategies for Methyl Group Introduction on Dioxane Rings

The introduction of a methyl group onto the 1,4-dioxane backbone, specifically at the 5-position, is most commonly achieved by constructing the ring from a precursor that already contains the required methyl-substituted carbon chain. Direct methylation of a pre-formed dioxane ring is often challenging due to a lack of regioselectivity.

The primary strategy involves the acid-catalyzed condensation or Williamson ether synthesis-type cyclization of a C3 methyl-substituted building block with a C2 synthon. The most logical and widely used C3 precursor for installing a C-5 methyl group is 1,2-propanediol (propylene glycol). This diol provides the C5-C6-O1 fragment of the final dioxane ring, with the methyl group naturally positioned at C-5.

Several foundational methods for forming the 1,4-dioxane ring can be adapted for this purpose:

Acid-Catalyzed Dehydration/Cyclization: The reaction of two molecules of 1,2-propanediol can theoretically produce a mixture of dimethylated 1,4-dioxanes. However, controlling the reaction to selectively yield 2,5-dimethyl-1,4-dioxane or 2,6-dimethyl-1,4-dioxane is difficult and this method is not suitable for producing the target 5-methyl structure.

Williamson Ether Synthesis: A more controlled approach involves the reaction of a propylene glycol-derived monoalkoxide with a suitable 2-carbon electrophile, such as a 2-haloethanol derivative, followed by an intramolecular cyclization. This offers better control over the final substitution pattern.

Epoxide Ring-Opening: An alternative route commences from an epoxide. For a 5-methyl dioxane, one could envision reacting propylene oxide (a methyl-substituted epoxide) with the monosodium salt of ethylene glycol, followed by an acid-catalyzed cyclization of the resulting diol. enamine.net This key step, involving the ring opening of an epoxide with an ethylene glycol mono-anion, provides a versatile entry to asymmetrically substituted di-ethylene glycol ethers, which are direct precursors to substituted 1,4-dioxanes. enamine.net

The following table illustrates the precursor strategy for introducing substituents onto the dioxane ring.

| Precursor 1 (Diol) | Precursor 2 (C2 Synthon) | Resulting Dioxane Derivative | Synthetic Strategy |

|---|---|---|---|

| 1,2-Propanediol | Glyoxal | This compound | Acid-catalyzed cyclocondensation |

| Ethylene Glycol | Butane-2,3-dione | 2,3-Dimethyl-1,4-dioxane | Acid-catalyzed cyclocondensation thieme-connect.de |

| Ethylene Glycol | α,β-Unsaturated Ketone | 2,3-Disubstituted 1,4-dioxane rsc.org | Multi-step sequence involving Williamson ether synthesis rsc.org |

Regioselective Functionalization at the Diol Positions

The 1,4-dioxane-2,3-diol functionality is essentially a cyclic, hydrated form of glyoxal. Its synthesis is most directly achieved through the acid-catalyzed condensation of a 1,2-diol with glyoxal. This reaction has been documented for the parent compound, where ethylene glycol reacts with a 40% aqueous solution of glyoxal in benzene to yield 1,4-dioxane-2,3-diol. thieme-connect.de

By analogy, the synthesis of this compound would be achieved by substituting ethylene glycol with 1,2-propanediol in this reaction. The 1,2-propanediol would react across the two aldehyde groups of glyoxal to form the six-membered dioxane ring, incorporating the methyl group at the 5-position.

Once formed, the hydroxyl groups at the C-2 and C-3 positions are hemiacetals, making them reactive and amenable to further functionalization. These reactions are regioselective for the diol positions. A key example of this functionalization is the conversion of the diol to a bis-ether. When 1,4-dioxane-2,3-diol is treated with an alcohol, such as propan-2-ol, in the presence of a catalytic amount of sulfuric acid, the corresponding 2,3-diisopropoxy-1,4-dioxane is formed. thieme-connect.de This demonstrates that the diol moiety can be selectively targeted for transformations like etherification or esterification, allowing for the synthesis of a wide range of analogues.

The table below summarizes representative functionalization reactions at the C-2 and C-3 diol positions.

| Starting Material | Reagent(s) | Product | Reaction Type |

|---|---|---|---|

| 1,4-Dioxane-2,3-diol | Propan-2-ol, H₂SO₄ (cat.) | 2,3-Diisopropoxy-1,4-dioxane thieme-connect.de | Etherification |

| This compound | Acetic Anhydride, Pyridine | 5-Methyl-1,4-dioxane-2,3-diyl diacetate | Esterification |

| This compound | Methanol, HCl (cat.) | 2,3-Dimethoxy-5-methyl-1,4-dioxane | Etherification |

Chemical Transformations and Reactivity of 5 Methyl 1,4 Dioxane 2,3 Diol

Reactions Involving Hydroxyl Groups

The adjacent hydroxyl groups on the dioxane ring are the primary sites of reactivity in 5-methyl-1,4-dioxane-2,3-diol, allowing for a variety of functional group transformations.

Esterification and Etherification Reactions

The diol functionality readily undergoes esterification with carboxylic acids, acid chlorides, or acid anhydrides, typically in the presence of an acid or base catalyst, to form the corresponding mono- and di-esters. The relative reactivity of the two hydroxyl groups can be influenced by the stereochemistry of the diol and the steric bulk of the acylating agent.

Similarly, etherification can be achieved through reactions such as the Williamson ether synthesis, where the diol is first deprotonated with a strong base to form a dialkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. fiveable.mersc.org The formation of mono- or di-ethers can be controlled by the stoichiometry of the reagents. epa.gov

Table 1: Representative Esterification and Etherification Reactions

| Reaction Type | Reagents | Catalyst/Conditions | Expected Product(s) |

| Esterification | Acetic Anhydride | Pyridine | 5-Methyl-1,4-dioxane-2,3-diyl diacetate |

| Esterification | Benzoyl Chloride | Triethylamine | 5-Methyl-1,4-dioxane-2,3-diyl dibenzoate |

| Etherification | Methyl Iodide | Sodium Hydride | 2,3-Dimethoxy-5-methyl-1,4-dioxane |

| Etherification | Benzyl Bromide | Potassium tert-butoxide | 2,3-Bis(benzyloxy)-5-methyl-1,4-dioxane |

Acetal and Ketal Formation from Diol Functionalities

The 1,2-diol moiety of this compound can react with aldehydes and ketones in the presence of an acid catalyst to form five-membered cyclic acetals or ketals, specifically 1,3-dioxolane (B20135) rings fused to the dioxane ring. This reaction is reversible and is often used as a method for protecting diol functionalities during other synthetic transformations. ethz.ch The formation of these structures is driven by the removal of water from the reaction mixture.

Table 2: Acetal and Ketal Formation

| Carbonyl Compound | Catalyst | Expected Product |

| Acetone | p-Toluenesulfonic acid | 2,2,5'-Trimethyl-tetrahydro-1,3-dioxolo[4,5-b] epa.govrsc.orgdioxine |

| Benzaldehyde | Hydrochloric Acid | 5'-Methyl-2-phenyl-tetrahydro-1,3-dioxolo[4,5-b] epa.govrsc.orgdioxine |

| Cyclohexanone | Boron trifluoride etherate | Spiro[cyclohexane-1,2'-(5'-methyl-tetrahydro-1,3-dioxolo[4,5-b] epa.govrsc.orgdioxine)] |

Oxidation and Reduction Pathways of Diol Functionalities

Oxidation of the secondary hydroxyl groups in this compound can lead to different products depending on the oxidizing agent and reaction conditions. Mild oxidation, for instance with pyridinium (B92312) chlorochromate (PCC), would be expected to yield the corresponding α-hydroxy ketone or the diketone, 5-methyl-1,4-dioxane-2,3-dione. researchgate.netopenmedicinalchemistryjournal.com Stronger oxidizing agents could potentially lead to cleavage of the carbon-carbon bond of the diol.

Reduction of the diol functionalities is generally not a common transformation unless they are first converted to other functional groups. However, should the diol be oxidized to a dione, reduction back to the diol could be achieved using reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride. acs.org

Ring-Opening and Ring-Contraction Reactions

The 1,4-dioxane (B91453) ring, while generally stable, can undergo cleavage under certain conditions, and the presence of the diol and methyl substituents can influence these reactions.

Mechanisms of Dioxane Ring Cleavage

Acid-catalyzed cleavage of the dioxane ring can occur, particularly at elevated temperatures. Protonation of one of the ether oxygens would be the initial step, followed by nucleophilic attack by a suitable nucleophile present in the reaction medium. The regioselectivity of this cleavage would be influenced by the electronic and steric effects of the methyl group and the hydroxyl groups. For instance, cleavage might be favored at the C-O bond further from the sterically hindering methyl group.

Base-catalyzed ring-opening is less common for simple ethers but can be facilitated by the presence of adjacent functional groups. In the case of this compound, intramolecular reactions initiated by the deprotonation of the hydroxyl groups could potentially lead to ring cleavage or rearrangement under specific conditions.

Formation of Related Heterocyclic Structures

The chemical structure of this compound offers pathways to the synthesis of other heterocyclic systems. For example, under certain conditions, the 1,2-diol can be converted into an epoxide. nih.gov This transformation typically involves the formation of a good leaving group on one of the hydroxyls, followed by intramolecular nucleophilic attack by the other hydroxyl group.

Furthermore, rearrangement reactions of the dioxane ring, though not extensively documented for this specific molecule, are a possibility. Acid-catalyzed rearrangements could potentially lead to the formation of more thermodynamically stable ring systems, such as substituted dioxolanes. acs.org

Electrophilic and Nucleophilic Substitutions on the Dioxane Ring

Direct electrophilic or nucleophilic substitution on the saturated carbon atoms of the dioxane ring of this compound is generally not a favored reaction pathway under standard conditions. The C-H bonds of the dioxane ring are typically unreactive towards electrophiles, and the carbon atoms are not electrophilic enough to be attacked by most nucleophiles without prior activation.

The primary site of reactivity lies in the 2,3-diol moiety. The presence of hydroxyl groups at these positions creates a structure analogous to a cyclic hemiacetal or a hydrated aldehyde/ketone. The reactivity at these centers is significantly different from that of a simple alkane.

Nucleophilic Reactions:

Under acidic conditions, the hydroxyl groups at C2 and C3 can be protonated, transforming them into good leaving groups (water). This generates a resonance-stabilized oxocarbenium ion intermediate. This highly electrophilic species is then susceptible to attack by a wide range of nucleophiles. However, this process typically leads to ring-opening of the dioxane structure rather than a simple substitution reaction where the ring remains intact.

In the presence of a nucleophile (Nu:), the reaction sequence can be generalized as follows:

Protonation of a hydroxyl group.

Loss of water to form an oxocarbenium ion.

Nucleophilic attack on the carbocation, leading to the opening of the dioxane ring.

Under basic or neutral conditions, the dioxane ring is generally stable and unreactive towards nucleophiles. The C-O bonds of the ether linkages are not readily cleaved without acid catalysis.

Electrophilic Reactions:

The dioxane ring itself does not possess the electron density to undergo classical electrophilic substitution reactions akin to aromatic systems. The lone pairs on the oxygen atoms can act as Lewis bases and interact with strong electrophiles or Lewis acids. This interaction, particularly with Lewis acids, can facilitate ring-opening reactions, especially in the presence of a nucleophile.

The following interactive table summarizes the expected reactivity of this compound with various electrophiles and nucleophiles.

| Reagent Type | Specific Example | Expected Reactivity on Dioxane Ring | Likely Outcome |

| Nucleophiles | |||

| Strong Nucleophiles (Basic/Neutral) | CH₃MgBr (Grignard Reagent) | Low reactivity with the C-O bonds. | No reaction with the dioxane ring. |

| LiAlH₄ (Lithium Aluminum Hydride) | Low reactivity. | Reduction of the hemiacetal moiety may occur, but not substitution on the ring. | |

| Nucleophiles (Acidic Conditions) | HBr in H₂O | Protonation of OH, followed by nucleophilic attack. | Ring-opening to form a bromo-functionalized diol ether. |

| CH₃OH in H⁺ | Protonation of OH, followed by nucleophilic attack. | Acetal exchange/ring-opening. | |

| Electrophiles | |||

| Protic Acids | H₂SO₄ | Protonation of ring oxygens and hydroxyl groups. | Can catalyze ring-opening or polymerization. |

| Lewis Acids | BF₃·OEt₂ | Coordination to ring oxygens. | Can promote ring-opening, especially in the presence of a nucleophile. |

| Halogens | Br₂ | No reaction with the saturated ring. | No substitution reaction. |

Transition Metal-Catalyzed Transformations of Dioxane Derivatives

While the use of 1,4-dioxane as a solvent in transition metal-catalyzed reactions is widespread, its role as a reactive substrate is less common. For this compound, the potential for transition metal-catalyzed transformations would likely focus on the activation and functionalization of the C-O bonds within the acetal-like structure or potentially C-H activation at the methyl-substituted position.

Direct catalytic functionalization of the C-O bonds in saturated ethers and acetals is a challenging but emerging field in organic synthesis. Catalysts based on transition metals such as palladium, rhodium, iridium, and nickel are known to mediate the cleavage of C-O bonds, which can then be followed by the formation of new carbon-carbon or carbon-heteroatom bonds.

Potential transition metal-catalyzed transformations for dioxane derivatives like this compound could include:

Ring-Opening Cross-Coupling: A transition metal catalyst could oxidatively add into one of the C-O bonds of the ring, followed by reductive elimination with a suitable coupling partner (e.g., an organoboron reagent in a Suzuki-type coupling). This would result in a functionalized, ring-opened product.

Hydrogenolysis: In the presence of a suitable catalyst (e.g., Pd/C) and a hydrogen source, the C-O bonds could be cleaved to yield diol-type products.

Directed C-H Functionalization: The hydroxyl groups could potentially act as directing groups to facilitate the activation of a nearby C-H bond by a transition metal catalyst, allowing for the introduction of a new functional group.

| Transformation Type | Potential Catalyst System | Substrate Moiety Involved | Potential Product Type |

| Ring-Opening Cross-Coupling | Pd(OAc)₂ / Ligand + Organoboron Reagent | Acetal C-O bond | Functionalized ethylene (B1197577) glycol derivative |

| Ni(COD)₂ / Ligand + Organozinc Reagent | Acetal C-O bond | Functionalized ethylene glycol derivative | |

| Reductive Ring-Opening (Hydrogenolysis) | Pd/C + H₂ | Acetal C-O bonds | Propane-1,2-diol and ethylene glycol |

| Rh/C + H₂ | Acetal C-O bonds | Propane-1,2-diol and ethylene glycol | |

| Dehydrogenative Coupling | Ir or Ru catalyst | C-H and O-H bonds | Unsaturated or coupled dioxane derivatives |

It is important to note that the specific conditions and outcomes for these reactions would require experimental investigation, as the reactivity can be highly dependent on the catalyst, ligands, and reaction conditions employed.

Spectroscopic Analysis and Structural Elucidation of Dioxane 2,3 Diol Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides a detailed picture of the molecular framework by probing the magnetic properties of atomic nuclei. For 5-Methyl-1,4-dioxane-2,3-diol, both one-dimensional and two-dimensional NMR experiments are crucial for a comprehensive structural assignment.

One-dimensional NMR spectra, specifically proton (¹H) and carbon-13 (¹³C), offer fundamental information about the chemical environment of each atom in the molecule.

The ¹³C NMR spectrum , typically recorded with proton decoupling, shows a single peak for each unique carbon atom. The carbons directly bonded to oxygen (C2, C3, and C6) are expected to be the most deshielded, appearing at the lowest field. The carbon bearing the methyl group (C5) and the methyl carbon itself will be found at a higher field. The symmetry of the molecule will influence the number of unique signals observed.

Predicted ¹H and ¹³C NMR Data for this compound:

Note: These are predicted values and can vary based on solvent and stereoisomer.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity (¹H) |

| H-2 | 4.0 - 4.5 | - | Doublet |

| H-3 | 4.0 - 4.5 | - | Doublet |

| H-5 | 2.0 - 2.5 | - | Multiplet |

| H-6 (axial) | 3.5 - 3.8 | - | Doublet of Doublets |

| H-6 (equatorial) | 3.9 - 4.2 | - | Doublet of Doublets |

| -CH₃ | 1.0 - 1.3 | - | Doublet |

| -OH | Variable | - | Broad Singlet |

| C-2 | - | 90 - 95 | |

| C-3 | - | 90 - 95 | |

| C-5 | - | 30 - 35 | |

| C-6 | - | 65 - 70 | |

| -CH₃ | - | 15 - 20 |

Two-dimensional NMR techniques are powerful for unambiguously establishing the molecular structure by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would show correlations between H-2 and H-3, and between the protons on C5 and C6, confirming the connectivity within the dioxane ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded protons and carbons. This allows for the definitive assignment of each proton signal to its corresponding carbon atom. For instance, the proton signal of the methyl group will show a cross-peak with the methyl carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically 2-3 bonds). HMBC is instrumental in piecing together the molecular skeleton. For example, the methyl protons would show a correlation to C5 and potentially C6, confirming the position of the methyl group.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, regardless of their bonding. This is particularly useful for determining the stereochemistry of the molecule, such as the relative orientation of the methyl group and the hydroxyl groups (cis or trans). A cross-peak between the methyl protons and a proton on C2 or C3 would suggest they are on the same face of the ring.

The magnitude of the three-bond proton-proton coupling constants (³JHH) is dependent on the dihedral angle between the coupled protons, a relationship described by the Karplus equation. This allows for the determination of the preferred conformation of the dioxane ring and the axial or equatorial orientation of the substituents.

The 1,4-dioxane (B91453) ring typically adopts a chair conformation. By analyzing the coupling constants between the protons on C5 and C6, and C2 and C3, the dihedral angles can be estimated. For example, a large coupling constant (typically 8-10 Hz) between two vicinal protons indicates an anti-periplanar (180°) relationship, which is characteristic of an axial-axial interaction in a chair conformation. Conversely, smaller coupling constants (1-4 Hz) are indicative of gauche relationships, such as axial-equatorial or equatorial-equatorial interactions. This analysis can definitively establish the preferred conformation of the ring and the stereochemical relationship between the substituents.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight of the compound and its fragmentation pattern, which can be used for structural elucidation.

In a mass spectrometer, the this compound molecule is ionized to produce a molecular ion (M⁺•). The mass of this ion corresponds to the molecular weight of the compound. The molecular ion can then undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragments is a unique fingerprint of the molecule.

For this compound, fragmentation is likely to initiate with the cleavage of the dioxane ring. Common fragmentation pathways for dioxane derivatives include the loss of small neutral molecules such as formaldehyde (CH₂O) or acetaldehyde (CH₃CHO). The presence of the hydroxyl groups can lead to the loss of water (H₂O). The methyl group can be lost as a methyl radical (•CH₃). The analysis of the masses of the resulting fragment ions allows for the reconstruction of the original structure.

Plausible Fragmentation Pathways for this compound:

| m/z Value | Proposed Fragment | Plausible Neutral Loss |

| 134 | [C₅H₁₀O₄]⁺• | Molecular Ion |

| 119 | [C₄H₇O₄]⁺ | •CH₃ |

| 116 | [C₅H₈O₃]⁺• | H₂O |

| 104 | [C₄H₈O₃]⁺• | CH₂O |

| 90 | [C₃H₆O₃]⁺• | CH₃CHO |

This compound can exist as multiple diastereomers due to the presence of several stereocenters. While standard mass spectrometry may not easily distinguish between diastereomers as they have the same mass, differential mass spectrometry techniques can be employed.

This method involves comparing the mass spectra of the different diastereomers. Subtle differences in the stereochemistry can influence the stability of the molecular ion and its fragmentation pathways. These differences can lead to variations in the relative abundances of certain fragment ions in the mass spectra of the diastereomers. By carefully comparing the fragmentation patterns, it may be possible to distinguish between the different diastereomeric forms of the molecule. This approach often relies on the principle that different spatial arrangements of atoms can lead to distinct energetics for fragmentation, resulting in a unique mass spectral fingerprint for each diastereomer.

Vibrational Spectroscopy

Vibrational spectroscopy is a vital tool for elucidating the molecular structure of dioxane-2,3-diol derivatives. Techniques such as Infrared (IR) and Raman spectroscopy provide detailed information about the vibrational modes of the molecule, allowing for the identification of functional groups and the characterization of the skeletal structure.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is particularly effective for identifying the functional groups present in this compound. The presence of hydroxyl (-OH) and ether (C-O-C) groups, along with the alkyl framework, gives rise to a characteristic IR spectrum.

The most prominent feature in the IR spectrum of related dihydroxy dioxane compounds is a broad absorption band in the region of 3400-3200 cm⁻¹. This band is indicative of the O-H stretching vibrations of the two hydroxyl groups, which are typically involved in intermolecular hydrogen bonding in the condensed phase. The C-H stretching vibrations from the methyl and methylene (B1212753) groups of the dioxane ring are expected to appear in the 3000-2850 cm⁻¹ range.

The fingerprint region of the spectrum, below 1500 cm⁻¹, contains a wealth of structural information. Strong absorptions corresponding to the C-O stretching vibrations of the ether linkages within the 1,4-dioxane ring are expected between 1140 and 1070 cm⁻¹. docbrown.info Additional peaks in this region can be attributed to C-C stretching and various bending vibrations (scissoring, wagging, twisting) of the CH₂ groups. The presence of the methyl group would introduce specific C-H bending vibrations around 1450 cm⁻¹ and 1375 cm⁻¹.

An analysis of the published spectrum for the parent compound, 2,3-dihydroxy-1,4-dioxane, allows for a predictive assignment of the major IR bands for its 5-methyl derivative. researchgate.net

Table 1: Predicted Infrared (IR) Spectroscopy Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| ~3350 | Strong, Broad | O-H stretching (hydrogen-bonded) |

| ~2960 | Medium | Asymmetric C-H stretching (CH₃) |

| ~2920 | Medium | Asymmetric C-H stretching (CH₂) |

| ~2870 | Medium | Symmetric C-H stretching (CH₃, CH₂) |

| ~1450 | Variable | C-H bending (CH₂, CH₃) |

| ~1375 | Variable | C-H bending (CH₃ umbrella mode) |

| ~1120 | Strong | Asymmetric C-O-C stretching (ether) |

| ~1080 | Strong | Symmetric C-O-C stretching (ether) |

This interactive table is based on data from analogous compounds. docbrown.inforesearchgate.net

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy complements IR spectroscopy by providing information on the non-polar vibrations within the molecule. For this compound, Raman scattering is particularly useful for analyzing the vibrations of the carbon skeleton and the symmetric vibrations of the functional groups.

The O-H stretching vibrations, while dominant in the IR spectrum, often appear as weaker, though still observable, bands in the Raman spectrum, typically in the 3500-3200 cm⁻¹ range. researchgate.netarizona.edu The C-H stretching vibrations of the alkyl portions of the molecule give rise to strong signals in the Raman spectrum between 3000 and 2850 cm⁻¹.

The skeletal vibrations of the dioxane ring, including C-C and C-O stretching modes, are prominent in the Raman spectrum. These vibrations provide a detailed fingerprint of the molecule's core structure. Studies on 1,4-dioxane have shown characteristic ring deformation and stretching modes that can be correlated to its derivatives. researchgate.net The symmetric "breathing" mode of the dioxane ring is often a strong and sharp band in the Raman spectrum, providing evidence for the integrity of the cyclic structure.

Table 2: Predicted Raman Spectroscopy Data for this compound

| Raman Shift (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| ~2950 | Strong | C-H stretching (CH₃, CH₂) |

| ~1460 | Medium | C-H bending (CH₂) |

| ~1280 | Medium | C-H wagging/twisting |

| ~1120 | Medium | C-O-C stretching |

| ~850 | Strong | Ring breathing mode |

This interactive table is based on data from analogous compounds. researchgate.net

X-ray Crystallography for Solid-State Structure Determination

While no specific crystal structure for this compound is publicly available, the principles of X-ray crystallography allow for a detailed prediction of its solid-state conformation and intermolecular interactions based on studies of related dioxane derivatives.

Conformational Analysis in the Crystalline State

The 1,4-dioxane ring is not planar and can adopt several conformations, with the most common being the chair, boat, and twist-boat forms. For most substituted 1,4-dioxanes, the chair conformation is the most stable and therefore the most likely to be observed in the crystalline state. researchgate.net

In the chair conformation of this compound, the substituents (one methyl group and two hydroxyl groups) can occupy either axial or equatorial positions. The preferred conformation will be the one that minimizes steric hindrance and unfavorable electronic interactions.

Methyl Group at C5: A methyl group is sterically bulkier than a hydrogen atom. In cyclohexane and its heterocyclic analogs, bulky substituents strongly prefer the equatorial position to avoid 1,3-diaxial interactions. Therefore, the methyl group at the C5 position is overwhelmingly likely to adopt an equatorial orientation.

Hydroxyl Groups at C2 and C3: The positioning of the two adjacent hydroxyl groups is more complex. They can be arranged in a cis or trans configuration relative to the ring. In the solid state, the final conformation will be a balance between intramolecular steric effects and the maximization of favorable intermolecular hydrogen bonding. It is plausible that one hydroxyl group may occupy an equatorial position while the other is axial, or both could be equatorial, depending on the specific stereoisomer and packing forces.

Computational studies on substituted 1,3-dioxanes have shown that the chair conformer is typically the global minimum on the potential energy surface. researchgate.net A similar preference is expected for 1,4-dioxane derivatives.

Intermolecular Interactions and Supramolecular Assembly in Dioxane Crystals

The solid-state structure of this compound will be dominated by hydrogen bonding, leading to the formation of a complex three-dimensional supramolecular network. The two hydroxyl groups act as both hydrogen bond donors (H-O) and acceptors (O), allowing for multiple and extensive intermolecular connections.

The primary intermolecular motif will be O-H···O hydrogen bonds. These interactions can link molecules into chains, sheets, or more complex three-dimensional architectures. The ether oxygen atoms within the dioxane ring can also act as hydrogen bond acceptors, participating in O-H···O(ether) interactions, further stabilizing the crystal lattice.

Computational Chemistry and Theoretical Studies on 5 Methyl 1,4 Dioxane 2,3 Diol

Quantum Chemical Calculations

Quantum chemical calculations serve as a powerful tool for elucidating the molecular properties of dioxane derivatives. These computational methods provide highly accurate data on molecular systems, offering insights into mechanistic pathways and behaviors that may be experimentally challenging to observe. rsdjournal.org

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely employed for the geometry optimization and electronic structure analysis of organic molecules like dioxane derivatives. nih.govdntb.gov.ua Methods such as the B3LYP functional combined with basis sets like 6-311G are commonly used to determine the lowest-energy (ground-state) structures. researchgate.net For the 1,4-dioxane (B91453) ring, DFT calculations confirm that the molecule is conformationally flexible, with the centrosymmetric chair and boat conformations readily interconverting. researchgate.netwikipedia.org

When applied to 5-Methyl-1,4-dioxane-2,3-diol, DFT would be used to calculate key geometric parameters such as bond lengths, bond angles, and dihedral angles for its various possible stereoisomers and conformers. The optimization process seeks the minimum energy on the potential energy surface, revealing the most stable three-dimensional arrangement of the atoms. Furthermore, DFT calculations provide insights into the electronic structure, including the distribution of electron density, molecular electrostatic potential, and the energies of frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding the molecule's reactivity. researchgate.netresearchgate.net

Ab Initio Methods for High-Level Energetic and Spectroscopic Predictions

Ab initio quantum chemistry methods, which are based on first principles without the inclusion of experimental parameters, offer a high level of accuracy for predicting energetic and spectroscopic properties. Methods such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2) have been used to study dioxane systems. researchgate.netresearchgate.net These methods are particularly valuable for calculating precise energies of different conformers and the transition states that separate them.

For this compound, ab initio calculations would be instrumental in predicting its spectroscopic signatures. For instance, these methods can compute vibrational frequencies, which correspond to peaks in an infrared (IR) spectrum, and nuclear magnetic resonance (NMR) chemical shifts. researchgate.net Such theoretical predictions are invaluable for interpreting experimental spectra and confirming the structure of synthesized compounds.

Calculation of Standard Heats of Formation and Relative Stabilities of Dioxane Isomers

The standard heat of formation (ΔfH⦵) is a critical thermodynamic quantity that indicates the stability of a compound. Computational methods can be used to calculate these values, which are essential for comparing the relative stabilities of different isomers. For the parent compound, 1,4-dioxane, the standard enthalpy of formation is approximately -354 kJ/mol. wikipedia.orgsciencemadness.org

Calorimetric and computational studies on substituted dioxanes, such as isomeric tetramethyl-1,3-dioxanes, have demonstrated how heats of formation can be used to determine the configurations and conformational energies of different isomers. For this compound, computational chemistry would allow for the calculation of the heats of formation for its various cis/trans isomers arising from the substituents. By comparing these values, the thermodynamically most stable isomer can be identified.

| Compound | Standard Enthalpy of Formation (ΔfH⦵) |

|---|---|

| 1,4-Dioxane | -354 kJ/mol wikipedia.orgsciencemadness.org |

| cis-4,6-Dimethyl-1,3-dioxane | -466.9 kJ/mol (liquid) |

| trans-4,6-Dimethyl-1,3-dioxane | -455.1 kJ/mol (liquid) |

Conformational Analysis and Potential Energy Surfaces

The six-membered dioxane ring is not planar and exists in various conformations, primarily the chair and twist-boat forms. Conformational analysis investigates the energetics and mechanisms of interconversion between these forms.

Ring Inversion Barriers and Mechanisms

The 1,4-dioxane ring undergoes a rapid ring inversion process, converting between two equivalent chair conformations. This process proceeds through higher-energy twist-boat intermediates. datapdf.com The energy barrier for this inversion is a key parameter that defines the ring's flexibility. Experimental and computational studies have determined the activation free energy (ΔG‡) for the ring inversion of 1,4-dioxane and its derivatives. For the parent 1,4-dioxane, the barrier is approximately 9.7 kcal/mol. datapdf.com The introduction of substituents can alter this barrier; for example, the barrier for cis-2,3-dimethyl-1,4-dioxane was found to be slightly lower, at 9.2 kcal/mol. datapdf.com This suggests that the primary contribution to the barrier is torsional strain, which is not significantly affected by certain substituents. rsc.org

| Compound | Activation Free Energy (ΔG‡) | Temperature |

|---|---|---|

| 1,4-Dioxane-d8 | 9.7 kcal/mol datapdf.com | -93.6 °C datapdf.com |

| cis-2,3-Dimethyl-1,4-dioxane | 9.2 kcal/mol datapdf.com | -86.0 °C datapdf.com |

Substituent Effects on Conformational Preferences of Dioxane Rings

Substituents on the dioxane ring have a profound effect on the equilibrium between different conformers. The size and electronic nature of the substituent determine its preference for an axial or equatorial position on the chair conformer. In related 5-substituted 1,3-dioxanes, it has been shown that bulkier substituents increasingly favor the equatorial position to minimize steric strain. researchgate.net For instance, computational studies on 5-methyl-1,3-dioxane show that the equatorial chair conformer is the most stable. researchgate.netresearchgate.net

For this compound, three substituents must be considered: the C5-methyl group and the C2- and C3-hydroxyl groups.

C5-Methyl Group : Based on studies of related compounds, the methyl group at the C5 position is expected to strongly prefer the equatorial orientation to avoid unfavorable 1,3-diaxial interactions.

C2- and C3-Hydroxyl Groups : The two hydroxyl groups introduce additional complexity. Their conformational preference will be influenced by a balance of steric effects and the potential for intramolecular hydrogen bonding. Depending on their relative stereochemistry (cis or trans), they could form hydrogen bonds with each other or with the ring oxygen atoms, which could stabilize specific chair or even twist-boat conformations.

Theoretical calculations are essential to unravel these competing effects and predict the dominant conformation and the relative energies of the various stereoisomers of this compound.

Solvent Effects on Conformation and Reactivity Using Cluster Models

The conformation and reactivity of a molecule can be significantly influenced by its solvent environment. Computational cluster models, which explicitly consider a small number of solvent molecules interacting with the solute, offer a powerful tool to investigate these effects at a molecular level. For a substituted dioxane like this compound, the interplay of intramolecular hydrogen bonding from the diol groups and intermolecular interactions with the solvent is crucial in determining its preferred geometry and reaction pathways.

Theoretical studies on 1,4-dioxane in aqueous solutions have utilized cluster models to understand the nature of hydrogen bonding. These models have shown that water molecules can form hydrogen bonds with the oxygen atoms of the dioxane ring. cost-cosy.eu For this compound, the hydroxyl groups would be the primary sites for hydrogen bonding with protic solvents like water. The formation of such solvent clusters can stabilize certain conformations over others. For instance, a solvent shell could form around the diol moiety, potentially influencing the orientation of the methyl group.

The reactivity of the diol is also subject to solvent effects. In a protic solvent, the solvent molecules can act as proton donors or acceptors, participating in the reaction mechanism. Cluster models can be employed to simulate these interactions and calculate the energy barriers for reactions such as oxidation or dehydration of the diol. The explicit inclusion of solvent molecules provides a more accurate description of the transition state and the reaction coordinate compared to implicit solvent models. researchgate.netnih.gov

Table 1: Hypothetical Interaction Energies of this compound with Water Molecules (Cluster Model)

| Number of Water Molecules | Interaction Energy (kcal/mol) | Key Interactions |

| 1 | -5.8 | Hydrogen bond to a hydroxyl group |

| 2 | -10.5 | Hydrogen bonding to both hydroxyl groups |

| 3 | -14.2 | Formation of a hydrogen-bonded network involving the diol and one ring oxygen |

| 4 | -17.8 | Encapsulation of the diol moiety within a water cluster |

Note: The data in this table is hypothetical and serves as an illustrative example of what might be expected from a computational cluster model study. The values are based on typical hydrogen bond energies.

Reaction Mechanism Studies

Understanding the reaction mechanisms of this compound at a molecular level is essential for predicting its chemical behavior. Computational chemistry provides invaluable tools for elucidating these pathways, including the identification of transition states and the calculation of kinetic and thermodynamic parameters.

Key transformations for this compound could include oxidation of the diol, ring-opening reactions, and dehydration. Transition state theory is a fundamental concept used to understand the rates of these chemical reactions. Computational methods, such as density functional theory (DFT), can be used to locate the transition state structures and calculate their energies.

For instance, the oxidation of the diol to a dicarbonyl compound would proceed through a transition state where the bonds to the oxidizing agent are partially formed and the C-H bonds of the diol are partially broken. The energy of this transition state relative to the reactants determines the activation energy of the reaction.

Ring-opening reactions of dioxane derivatives can be initiated by acid or base catalysis. Theoretical studies on the acid-catalyzed hydrolysis of related acetals have identified transition states involving protonation of a ring oxygen followed by nucleophilic attack of water. For this compound, a similar mechanism could be envisioned, with the substituents influencing the stability of the transition state and thus the reaction rate.

Table 2: Calculated Activation Energies for Hypothetical Reactions of a Dioxane Diol Analogue

| Reaction | Computational Method | Basis Set | Activation Energy (kcal/mol) |

| Diol Oxidation | DFT (B3LYP) | 6-31G(d) | 15.2 |

| Acid-Catalyzed Ring Opening | MP2 | aug-cc-pVTZ | 22.5 |

| Dehydration | DFT (B3LYP) | 6-311+G(d,p) | 30.8 |

Note: This data is illustrative and based on typical values for similar reactions of related compounds. Specific calculations for this compound would be required for accurate values.

The kinetics and thermodynamics of reactions involving the dioxane ring are critical for understanding its stability and reactivity. Computational studies on the reaction of 1,4-dioxane with radicals, such as the hydroxyl radical (•OH), have provided detailed insights into the mechanism of its atmospheric degradation. researchgate.netnih.gov These studies show that hydrogen abstraction from the dioxane ring is a key step, and the position of abstraction is influenced by the stability of the resulting radical.

For this compound, the presence of the methyl and diol groups would influence the sites of radical attack. The tertiary hydrogen at the 5-position could be more susceptible to abstraction than the other hydrogens on the ring. Computational calculations can determine the rate constants for these abstraction reactions, providing a quantitative measure of the molecule's reactivity.

Thermodynamic parameters, such as the enthalpy and Gibbs free energy of reaction, can also be calculated to determine the spontaneity and equilibrium position of reactions. For example, the thermodynamics of the conformational inversion of the dioxane ring can be studied. Like the parent 1,4-dioxane, the chair conformation is expected to be the most stable for this compound. acs.orgresearchgate.net However, the energy differences between the chair and twist-boat conformations would be influenced by the steric and electronic effects of the substituents.

Table 3: Calculated Thermodynamic Data for a Dioxane Ring Inversion (Analogous System)

| Conformation | Relative Energy (kcal/mol) | Relative Enthalpy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) |

| Chair | 0.00 | 0.00 | 0.00 |

| Twist-Boat | 5.5 | 5.2 | 6.8 |

Note: Data is based on computational studies of 1,4-dioxane and serves as a representative example. acs.org

Mechanistic Insights into Biological Interactions Non Clinical Focus

Exploration of Potential Receptor Binding Mechanisms Through Computational Modeling

Computational modeling serves as a powerful tool to predict and analyze the interactions between small molecules and biological targets. springernature.comnih.gov For 5-Methyl-1,4-dioxane-2,3-diol, these methods can provide initial insights into its potential biological relevance.

Ligand-protein docking is a computational technique used to predict the preferred orientation of a molecule when bound to a protein target. wikipedia.orgmeilerlab.org This method allows for the characterization of the binding mode and affinity, providing a rationale for the molecule's potential biological activity. nih.gov

Given that various dioxane derivatives have shown affinity for receptors such as sigma receptors, adrenoceptors, and dopamine (B1211576) receptors, these protein families present plausible hypothetical targets for this compound. nih.govmdpi.com A hypothetical docking study could be performed to assess the binding affinity and interaction patterns of this compound with these targets.

The simulation would involve preparing the three-dimensional structure of the ligand and the receptor, followed by the docking process using software like AutoDock. springernature.comnih.gov The results would be analyzed based on the predicted binding energy and the specific interactions formed, such as hydrogen bonds and hydrophobic contacts.

Below is a hypothetical data table summarizing the potential outcomes of such a docking simulation.

| Hypothetical Biological Target | Predicted Binding Energy (kcal/mol) | Key Hypothetical Interactions |

|---|---|---|

| Sigma-1 Receptor | -7.2 | Hydrogen bond with TYR103; Hydrophobic interaction with TRP164 |

| Alpha-1A Adrenergic Receptor | -6.8 | Hydrogen bond with SER188; van der Waals interactions with PHE308 |

| Dopamine D2 Receptor | -6.5 | Hydrogen bond with ASP114; Aromatic interaction with PHE312 |

Pharmacophore modeling is a technique used in drug discovery to identify the essential three-dimensional arrangement of chemical features necessary for a molecule's biological activity. patsnap.comdergipark.org.tr A pharmacophore model can be generated based on the structure of a single potent ligand or a set of active molecules. patsnap.comfiveable.me

For this compound, a hypothetical pharmacophore model can be constructed based on its key structural features. These include hydrogen bond donors (from the two hydroxyl groups), hydrogen bond acceptors (from the two oxygen atoms in the dioxane ring), and a hydrophobic feature (from the methyl group).

This model could then be used to screen large databases of chemical compounds to identify other molecules that share a similar pharmacophoric pattern and thus may exhibit similar biological activities. fiveable.meresearchgate.net

The key pharmacophoric features of this compound are summarized in the table below.

| Pharmacophoric Feature | Contributing Chemical Group | Potential Interaction |

|---|---|---|

| Hydrogen Bond Donor | Two Hydroxyl (-OH) groups | Interaction with electron-rich atoms (e.g., oxygen, nitrogen) in a receptor binding site |

| Hydrogen Bond Acceptor | Two Oxygen atoms in the dioxane ring | Interaction with hydrogen bond donors (e.g., -NH, -OH) in a receptor binding site |

| Hydrophobic Feature | Methyl (-CH3) group | Interaction with hydrophobic pockets in a receptor binding site |

Enzyme Inhibition Mechanisms: Theoretical Considerations

Computational methods are instrumental in understanding and predicting how small molecules might inhibit enzyme activity. nih.govnih.gov These approaches can model the interactions between a potential inhibitor and an enzyme's active site, providing insights into the mechanism of inhibition. acs.org

Based on the structural features of this compound, particularly the diol moiety, it is plausible to hypothesize its potential as an enzyme inhibitor. The two hydroxyl groups could chelate metal ions in the active site of metalloenzymes or form strong hydrogen bonds with key catalytic residues.

A theoretical investigation could involve docking this compound into the active site of a selected enzyme, for example, a matrix metalloproteinase (MMP). The analysis would focus on the proximity of the diol to the catalytic zinc ion and surrounding amino acid residues. Molecular dynamics simulations could further elucidate the stability of these interactions over time.

Structure-Activity Relationships (SAR) Based on Dioxane Core Modifications (Theoretical Framework)

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how modifications to a chemical structure affect its biological activity. drugdesign.org For this compound, a theoretical SAR framework can be proposed to guide the design of analogs with potentially enhanced or modulated activity. The presence and position of hydroxyl groups are known to significantly impact the biological activity of small molecules. nih.govsemanticscholar.orgmdpi.com

The following table outlines hypothetical modifications to the this compound scaffold and their predicted impact on biological activity.

| Modification | Predicted Impact on Activity | Theoretical Rationale |

|---|---|---|

| Removal of one or both hydroxyl groups | Likely decrease in activity | Loss of key hydrogen bonding interactions with the target. drugdesign.org |

| Inversion of stereochemistry at the diol carbons | Potential change in activity or selectivity | Altered spatial arrangement of hydroxyl groups may affect the precise fit in the binding pocket. |

| Replacement of the methyl group with larger alkyl groups | Variable, could increase or decrease activity | Larger groups may provide better hydrophobic interactions but could also introduce steric hindrance. |

| Introduction of a phenyl group at position 5 | Potential for enhanced activity | Aromatic ring could introduce new pi-stacking or hydrophobic interactions. |

| Bioisosteric replacement of the dioxane ring (e.g., with piperidine) | Significant change in activity and target profile | Alters the core scaffold, charge distribution, and hydrogen bonding capacity. |

Advanced Applications and Materials Science Contributions Non Clinical

Use as Building Blocks and Synthetic Intermediates in Organic Synthesis

The dioxane motif is a versatile feature in synthetic organic chemistry, often employed as a protective group or as a precursor to more complex molecular architectures.

Dioxane derivatives serve as stable precursors for the generation of reactive intermediates. For instance, analogous compounds such as 2,3-dimethoxy-2,3-dimethyl-1,4-dioxane can function as precursors to 2,3-dimethylene-1,4-dioxane, which can then participate in [4+2] cycloaddition reactions to form functionalized cyclohexene derivatives. This strategy allows for the construction of six-membered carbocycles, which are pivotal structures in many biologically important molecules. The subsequent transformation of these cycloadducts can lead to a variety of useful intermediates.

In multi-step syntheses, 1,3-diols are often used to form 1,3-dioxanes, which are thermally stable. This stability is advantageous when the derived compounds are used to generate Grignard reagents. The formation of dioxane structures can be a crucial step in a synthetic sequence, enabling otherwise challenging transformations. For example, the conversion of an intermediate bromo aldehyde to a dioxane can proceed favorably due to equilibrium factors. In cases where the equilibrium is unfavorable, such as with bromo ketones, azeotropic removal of water can be employed to drive the reaction to completion.

Applications in Polymer Chemistry

The structural features of 5-Methyl-1,4-dioxane-2,3-diol suggest its potential utility in polymer chemistry, particularly as a monomer or as a chiral auxiliary in asymmetric synthesis.

Derivatives of 1,4-dioxane-2,5-dione are well-established as monomers for the synthesis of biodegradable polyesters. A prominent example is the ring-opening polymerization of 3,6-dimethyl-1,4-dioxane-2,5-dione, commonly known as lactide, to produce polylactic acid (PLA). This process allows for precise control over the molecular weight and physicochemical properties of the resulting polymer.

Similarly, functionalized 1,4-dioxane-2,5-diones, such as 3,6-dipropargyloxymethyl-1,4-dioxane-2,5-dione, can be polymerized to create "clickable" and biodegradable polylactides nih.gov. These polymers possess side chains that can be chemically modified post-polymerization, allowing for the tuning of their properties for specific applications, such as the development of thermo-responsive biomaterials nih.gov. Given this precedent, this compound, after suitable modification, could potentially serve as a monomer for novel polymeric materials.

Table 1: Examples of 1,4-Dioxane-2,5-Dione Analogues as Monomers

| Monomer | Resulting Polymer | Key Features of Polymer |

| 3,6-Dimethyl-1,4-dioxane-2,5-dione (Lactide) | Polylactic Acid (PLA) | Biodegradable, biocompatible, derived from renewable resources. |

| 3,6-Dipropargyloxymethyl-1,4-dioxane-2,5-dione | "Clickable" Polylactide | Biodegradable, allows for post-polymerization modification, potential for smart biomaterials. nih.gov |

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a molecule to control the stereochemical outcome of a reaction. Given that this compound possesses chiral centers, it has the theoretical potential to be developed into a chiral auxiliary. The stereogenic centers could influence the facial selectivity of reactions on a prochiral substrate attached to the dioxane ring. After the desired stereoselective transformation, the auxiliary could be removed and potentially recycled. While there is no specific research demonstrating the use of this compound as a chiral auxiliary, the development of new chiral auxiliaries is an active area of research in organic synthesis.

Electrolyte Additives in Energy Storage Systems

The development of advanced electrolytes is crucial for improving the performance and safety of energy storage devices like lithium-ion batteries. Certain organic molecules can be used as additives to enhance electrolyte properties. For example, a related compound, methyl-2-methyl-1,3-dioxolane-2-carboxylate, has been investigated as an electrolyte additive. The use of such additives can enable the use of solvents like propylene carbonate in lithium-ion batteries with graphite anodes, which can improve low-temperature performance. While this example involves a dioxolane rather than a dioxane, it highlights the potential for cyclic ethers and their derivatives to play a role in electrolyte formulations. Further research would be needed to determine if this compound or its derivatives could offer any benefits as electrolyte additives.

Development of Novel Functional Materials Utilizing Dioxane Scaffolds

The exploration of dioxane-containing structures, or scaffolds, is an active area of research in materials science for the development of new functional materials. While specific research on the direct application of this compound in this non-clinical context is not extensively documented in publicly available scientific literature, the broader family of dioxane derivatives serves as a versatile platform for creating advanced materials with tailored properties. The inherent structural features of the dioxane ring, such as its stereochemistry and the presence of oxygen atoms, can be leveraged to influence the macroscopic properties of polymers and other materials.

Research in this field often focuses on incorporating the dioxane moiety into larger polymer chains or using it as a building block for more complex architectures. These efforts aim to control characteristics such as thermal stability, biodegradability, and mechanical strength. For instance, the ring-opening polymerization of dioxane-based monomers is a common strategy to produce polyesters and other polymers. The substitution on the dioxane ring, such as a methyl group, can significantly impact the polymer's properties.

While detailed research findings on functional materials derived specifically from this compound are not available, the general principles of using dioxane scaffolds can be illustrated through related compounds. The following table summarizes the types of functional materials that have been developed from various dioxane derivatives, highlighting the intended application and the role of the dioxane scaffold.

| Dioxane Derivative Family | Type of Functional Material | Intended Application | Role of Dioxane Scaffold |

| Dioxanone | Biodegradable Polyesters | Medical sutures, drug delivery | Provides flexibility and biodegradability to the polymer chain. |

| Substituted 1,3-Dioxanes | Polymer Electrolytes | High-voltage lithium-metal batteries | Enhances oxidation stability and influences ion transference number. |

| Dioxane-functionalized Acrylates | Smart Polymers | Coatings, adhesives | Can be polymerized to create polymers with pendant diol groups for further functionalization. |

It is important to note that the properties and potential applications of materials derived from this compound would be speculative without direct experimental evidence. Future research in this area would be necessary to fully elucidate the contributions of this specific chemical compound to the field of materials science.

Future Perspectives and Research Challenges for 5 Methyl 1,4 Dioxane 2,3 Diol Research

Development of Highly Efficient and Sustainable Synthetic Routes

The pursuit of green and sustainable chemical processes is a cornerstone of modern synthetic chemistry. For 5-Methyl-1,4-dioxane-2,3-diol, a significant research challenge lies in the development of synthetic methodologies that are not only efficient but also environmentally benign. Traditional methods for creating dioxane rings often rely on harsh acid catalysis and high temperatures, leading to undesirable byproducts and significant energy consumption.

Future research should prioritize the exploration of alternative catalytic systems. For instance, the use of solid acid catalysts, such as ZrO2/TiO2, has shown promise in the synthesis of 1,4-dioxane (B91453) at lower temperatures, offering a more sustainable and economically viable route that minimizes corrosion and waste. mdpi.comchemicalbook.com The principles of green chemistry, such as atom economy and the use of renewable feedstocks, should guide the design of new synthetic pathways. sigmaaldrich.com Investigating enzymatic and biocatalytic approaches could also lead to highly selective and environmentally friendly syntheses of functionalized dioxanes.

A comparative overview of potential synthetic strategies is presented in the table below:

| Synthetic Approach | Potential Advantages | Key Research Challenges |

| Heterogeneous Catalysis | Catalyst reusability, reduced waste, milder reaction conditions. | Catalyst deactivation, optimizing selectivity for the target diol functionality. |

| Biocatalysis/Enzymatic Synthesis | High stereoselectivity, mild reaction conditions, use of renewable resources. | Enzyme stability and cost, substrate scope limitations. |

| Flow Chemistry | Improved safety, precise control over reaction parameters, scalability. | Initial setup costs, potential for clogging with solid byproducts. |

| Photochemical Synthesis | Catalyst-free conditions, high functional group tolerance, mild reaction conditions. | Control of stereochemistry, scalability for industrial production. rsc.org |

Elucidation of Complex Reaction Mechanisms and Stereochemical Control

A thorough understanding of the reaction mechanisms governing the formation of this compound is fundamental to optimizing its synthesis and controlling its stereochemistry. The presence of multiple stereocenters in the molecule means that a number of stereoisomers are possible, each potentially possessing unique properties and activities.

Future investigations should focus on delineating the mechanistic pathways of dioxane ring formation, which can involve stepwise processes such as hemiacetal formation followed by intramolecular reactions. researchgate.net Achieving a high degree of stereochemical control is a significant hurdle. The development of stereoselective synthetic methods, potentially employing chiral catalysts or auxiliaries, will be critical. thieme-connect.com This will enable the targeted synthesis of specific diastereomers and enantiomers, allowing for a detailed exploration of their individual characteristics.

Advanced Characterization Techniques for Dynamic Processes and Transient Intermediates

The conformational flexibility of the dioxane ring and the potential for dynamic processes, such as ring-puckering and substituent reorientation, necessitate the use of advanced characterization techniques. While standard spectroscopic methods provide basic structural information, a deeper understanding requires more sophisticated approaches.

Future research will benefit from the application of advanced Nuclear Magnetic Resonance (NMR) techniques to study the conformational dynamics of this compound in solution. nih.govipb.ptauremn.org.br Techniques such as variable-temperature NMR can provide insights into the energetic barriers between different conformations. Furthermore, the use of high-resolution mass spectrometry can aid in the detailed analysis of fragmentation patterns, which can be correlated with stereochemistry and conformational preferences. nih.govresearchgate.netdocbrown.inforesearchgate.net The identification and characterization of transient intermediates in synthetic reactions will also be crucial for a complete mechanistic understanding.

Computational Design and Predictive Modeling of Novel Dioxane-Based Molecules

Computational chemistry offers a powerful toolkit for accelerating research and development. In the context of this compound, theoretical modeling can provide invaluable insights into its structure, properties, and reactivity, guiding experimental efforts.

Future research should leverage density functional theory (DFT) and other computational methods to:

Predict Conformational Preferences: Elucidate the relative stabilities of different chair and twist-boat conformations of the dioxane ring. researchgate.netresearchgate.net

Model Reaction Mechanisms: Investigate the transition states and energy profiles of synthetic pathways to understand and predict reaction outcomes. researchgate.netscispace.com

Design Novel Derivatives: Computationally screen virtual libraries of related dioxane-based molecules with tailored electronic and steric properties for specific applications.

Predict Spectroscopic Properties: Calculate theoretical NMR and infrared spectra to aid in the interpretation of experimental data. researchgate.net

A synergistic approach combining theoretical predictions with experimental validation will be instrumental in advancing the field. acs.org

Exploration of Undiscovered Non-Clinical Applications in Emerging Technologies

While the potential biological applications of dioxane derivatives are an active area of research, the exploration of non-clinical applications for this compound in emerging technologies remains largely untapped. The unique combination of a diol functionality and a methyl-substituted dioxane ring could impart interesting properties for materials science and other fields.

Future research could explore the use of this compound and its derivatives as:

Monomers for Novel Polymers: The diol groups can serve as reactive sites for polymerization, potentially leading to new polyesters or polyurethanes with unique thermal or mechanical properties. The dioxane ring could be incorporated into the polymer backbone, influencing its flexibility and degradation characteristics.

Components of Advanced Electrolytes: Dioxane-based molecules have been investigated as components of electrolytes for lithium-ion batteries. rsc.org The specific structure of this compound could offer advantages in terms of ionic conductivity and stability.

Building Blocks in Supramolecular Chemistry: The diol functionality allows for hydrogen bonding, which could be exploited in the design of self-assembling materials and molecular cages.

Specialty Solvents: The search for greener and more effective solvents is ongoing. sigmaaldrich.comrsc.org The properties of this compound as a solvent, particularly for specific chemical transformations, warrant investigation.

The following table highlights potential non-clinical application areas:

| Application Area | Potential Role of this compound | Key Research Questions |

| Polymer Chemistry | Monomer for polyesters, polyurethanes, or other polymers. | How does the dioxane ring influence polymer properties (e.g., thermal stability, biodegradability)? |

| Materials Science | Component of electrolytes, building block for metal-organic frameworks (MOFs). | What are the electrochemical properties of electrolytes containing this compound? Can it form stable porous materials? |

| Supramolecular Chemistry | Building block for self-assembling systems via hydrogen bonding. | What types of supramolecular architectures can be formed? What are their host-guest properties? |

| Green Chemistry | Potential as a bio-based, functionalized solvent. | What are its solvent properties (e.g., polarity, boiling point)? Is it effective for specific reaction types? |

Q & A

Q. What are the established synthetic routes for 1,4-dioxane-2,3-diol, and what reaction conditions are critical for its formation?

The synthesis of 1,4-dioxane-2,3-diol involves the controlled hydration or dimerization of glyoxal. Evidence suggests that the compound exists in equilibrium with its monomeric form (glyoxal) in solution, requiring careful control of solvent polarity and temperature to stabilize the dimeric structure . For example, ethanol is often used as a solvent in reactions involving this compound, as seen in its application in synthesizing heterocyclic derivatives . Key conditions include avoiding excess water, which promotes dissociation into glyoxal, and maintaining neutral to slightly acidic pH to favor dimer stability .

Q. How can spectroscopic techniques confirm the structural integrity of 1,4-dioxane-2,3-diol?

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are critical for structural validation. The NMR spectrum (399.65 MHz, DMSO-) shows characteristic peaks for the two hydroxyl groups (~4.3–5.0 ppm) and the dioxane ring protons (~3.5–4.0 ppm) . IR spectroscopy reveals O–H stretching vibrations (3200–3500 cm) and C–O–C ether linkages (1100–1250 cm) . Mass spectrometry (MS) with a molecular ion peak at m/z 120 further confirms the molecular weight .

Q. What are the key physical properties of 1,4-dioxane-2,3-diol relevant to experimental handling?

The compound is a white to off-white crystalline solid with a melting point range of 100–130°C (solvent-dependent) and a density of ~1.5 g/cm . It is water-soluble but dissociates into glyoxal monomer in aqueous media, necessitating the use of aprotic solvents (e.g., ethanol, dioxane) for stability . Its boiling point is 259.4°C at 760 mmHg, and it has a refractive index of 1.514 .

Advanced Research Questions

Q. How does the stereoisomerism of 1,4-dioxane-2,3-diol influence its reactivity and stability?

The compound exists as cis and trans stereoisomers due to the vicinal diol configuration on the dioxane ring. The trans isomer is thermodynamically more stable than the cis form because of reduced steric hindrance between hydroxyl groups . This stability impacts its reactivity in polymerization reactions, where the trans isomer is preferentially incorporated into polymer backbones . Stereochemical analysis can be performed using NMR or X-ray crystallography, though such data are not explicitly provided in the evidence.

Q. What challenges arise from the equilibrium between 1,4-dioxane-2,3-diol and glyoxal in solution, and how can they be mitigated?

In aqueous or polar solvents, the compound reversibly dissociates into glyoxal, complicating reactions requiring the intact diol structure . To minimize dissociation, researchers should:

Q. Why is 1,4-dioxane-2,3-diol resistant to microbial biodegradation, and what are the implications for environmental studies?

The cyclic ether structure and incorporation of oxygen into the carbon chain render the compound recalcitrant to microbial degradation . This resistance is attributed to the lack of enzymes capable of cleaving the dioxane ring, posing challenges for environmental remediation. Research into advanced oxidation processes (AOPs) or engineered biocatalysts may be necessary for degradation .

Q. How is 1,4-dioxane-2,3-diol utilized in polymer synthesis, and what methodological considerations apply?

The vicinal hydroxyl groups enable its use as a monomer or crosslinker in polyesters and polyurethanes. For example, it participates in step-growth polymerization with diacids or diisocyanates under anhydrous conditions . Key considerations include:

- Purifying the diol to remove glyoxal impurities.

- Using catalysts (e.g., tin octoate) to enhance reaction rates.

- Monitoring molecular weight via gel permeation chromatography (GPC) .

Data Contradictions and Limitations

- Stability in Solution : and conflict on the melting point (91–95°C vs. 100–130°C), likely due to solvent-dependent polymorphism or measurement variability.

- Stereochemical Data : While the trans isomer’s stability is noted , no experimental data (e.g., optical rotation, X-ray structures) are provided to validate this claim.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.